

solubility of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Cat. No.: B124432

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride in Organic Solvents

Abstract

N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Z-Lys-NCA), a critical monomer for the synthesis of advanced polypeptides like poly(L-lysine), presents unique handling challenges rooted in its solubility and stability. The selection of an appropriate organic solvent is paramount, directly influencing the monomer's purity during recrystallization, its stability during storage, and the kinetics and control of its ring-opening polymerization (ROP). This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Z-Lys-NCA. We will explore the theoretical principles governing its dissolution, present collated quantitative and qualitative data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for its use in polypeptide synthesis.

Chapter 1: Introduction to N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Z-Lys-NCA) Chemical Structure and Properties

Z-Lys-NCA (CAS No: 1676-86-4) is an α -amino acid derivative where the side-chain amine of lysine is protected by a carbobenzoxy (Z) group, and the α -amine and carboxylic acid have

formed a cyclic N-Carboxyanhydride (NCA) ring.[1][2] This structure is fundamental to its role as a monomer in ROP.

- Molecular Formula: C₁₅H₁₈N₂O₅[3]
- Molecular Weight: 306.31 g/mol [3]
- Physical Form: White to off-white solid[4]

The molecule's architecture, featuring the polar NCA ring and carbamate linkage alongside the nonpolar benzyl and butyl groups, dictates a nuanced solubility profile, favoring polar aprotic solvents.

Significance in Polymer Chemistry

Z-Lys-NCA is a cornerstone monomer for producing well-defined poly(ϵ -carbobenzoxy-L-lysine) (PZLL), which can be subsequently deprotected to yield poly(L-lysine) (PLL).[5] PLL and its derivatives are widely used in biomedical applications, including drug and gene delivery systems, as cell adhesion enhancers for tissue culture, and for their antimicrobial properties.[1][6] The ability to control the polymerization process, which is heavily solvent-dependent, is key to tailoring the final properties of the polypeptide.[7]

The Critical Impact of Solvent Selection

The choice of solvent is not a trivial step but a critical process parameter that governs multiple outcomes:

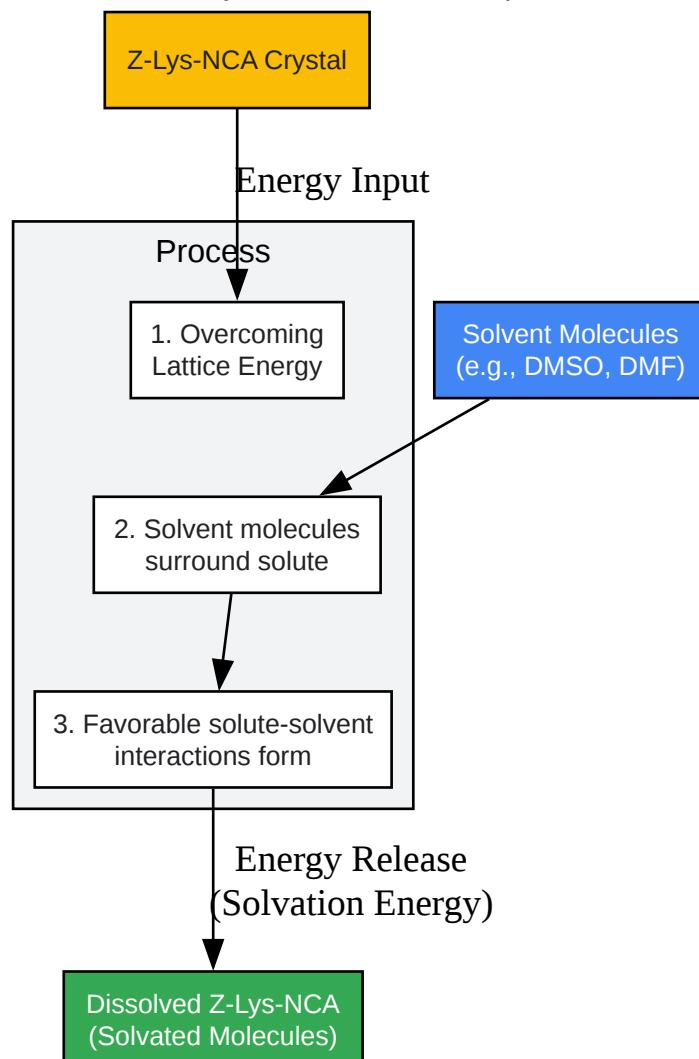
- Purity: Effective purification of Z-Lys-NCA relies on recrystallization, a process that requires a solvent system where the monomer is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.[6][8]
- Stability: The NCA ring is highly susceptible to nucleophilic attack, particularly from water, which leads to premature ring-opening and monomer degradation. Therefore, the use of anhydrous (dry) solvents is non-negotiable for storage and reaction.[6]
- Polymerization Control: Solvent polarity directly influences ROP kinetics. While polar solvents like N,N-Dimethylformamide (DMF) are excellent for dissolving the monomer and the growing polymer chain, less polar solvents such as Dichloromethane (DCM) can lead to

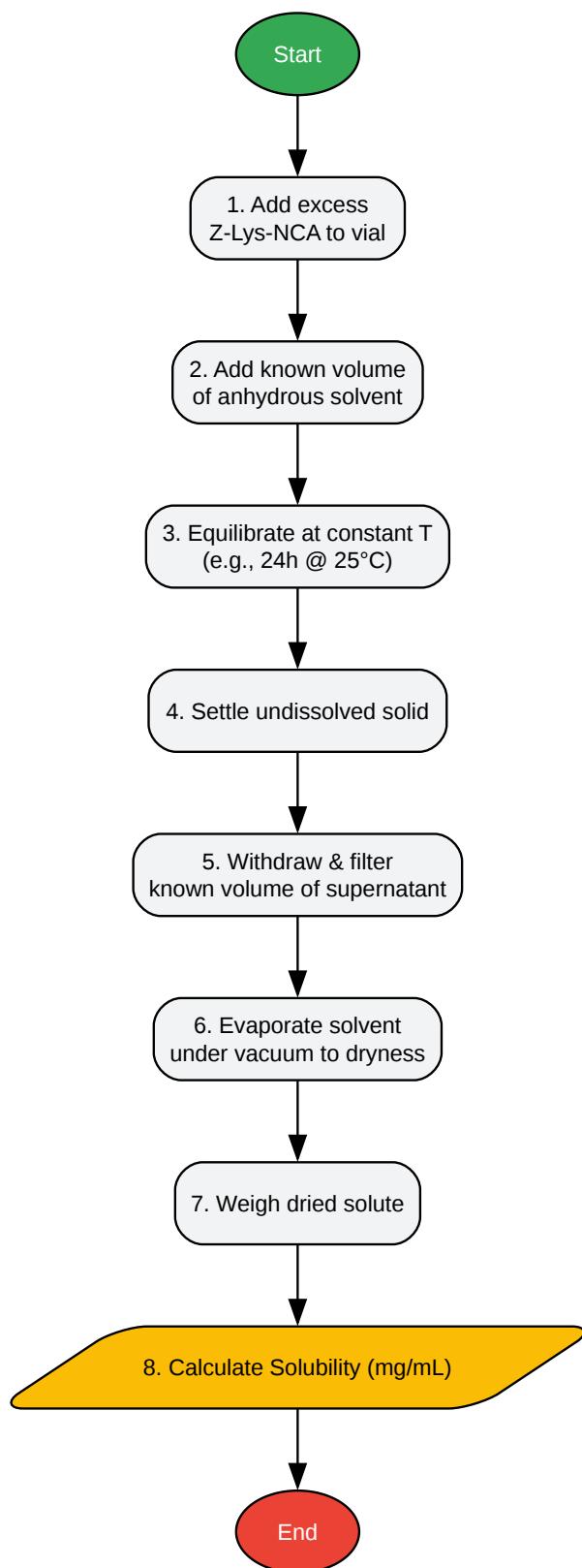
an accelerated, cooperative polymerization.[\[9\]](#)[\[10\]](#) The optimal solvent or cosolvent system balances solubility with kinetic control to achieve the desired polypeptide molecular weight and a narrow molecular weight distribution.[\[10\]](#)

Chapter 2: Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The solubility of Z-Lys-NCA is best understood through the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. [\[11\]](#) Z-Lys-NCA is an amphiphilic molecule, possessing distinct polar and nonpolar regions.


Caption: Polarity map of the Z-Lys-NCA molecule.


This dual nature means that solvents capable of accommodating both characteristics, such as polar aprotic solvents, are most effective. These solvents possess a significant dipole moment but lack acidic protons, preventing them from acting as hydrogen bond donors that could interfere with the NCA ring.

Solvent-Solute Interactions

The dissolution of Z-Lys-NCA in a suitable solvent, like DMSO or DMF, is driven by favorable intermolecular interactions that overcome the solute-solute forces in the crystal lattice.

Solvation of Z-Lys-NCA in a Polar Aprotic Solvent

[Click to download full resolution via product page](#)

Caption: Workflow for gravimetric solubility determination.

Self-Validation and Controls

- Equilibrium Confirmation: Run parallel experiments and measure solubility at different time points (e.g., 24h, 36h, 48h). The data is trustworthy when the calculated solubility no longer changes with time.
- Purity Check: The purity of the starting Z-Lys-NCA should be confirmed (e.g., by ^1H NMR) as impurities can affect solubility.
- Temperature Control: Maintain a constant temperature (± 0.5 °C) throughout the equilibration and sampling process, as solubility is temperature-dependent. [12]

Chapter 5: Practical Implications and Field-Proven Insights

Solvent Selection for Ring-Opening Polymerization (ROP)

The choice of solvent for ROP is a balance between monomer/polymer solubility and polymerization kinetics.

- High Control (Conventional ROP): DMF is a gold-standard solvent. Its high polarity ensures that the Z-Lys-NCA monomer and the growing polypeptide chain remain fully dissolved, minimizing aggregation-related side reactions and allowing for predictable chain growth. [7]*
- High Speed (Cooperative ROP): Less polar solvents like DCM or chloroform can dramatically accelerate polymerization. [9] However, the solubility of the monomer may be lower, requiring higher solvent volumes or risking precipitation of the growing polymer, which can broaden the molecular weight distribution. A cosolvent system, such as a chloroform/DMF mixture, can provide a "best of both worlds" scenario, increasing monomer solubility while still benefiting from accelerated kinetics. [10]

Solvent Systems for Purification

Post-synthesis, purification is critical to remove unreacted starting materials or byproducts. The most common and effective method is recrystallization/precipitation. A typical, field-proven protocol involves:

- Dissolving the crude Z-Lys-NCA product in a minimal amount of a good solvent like anhydrous THF. [8]2. Transferring this solution to a larger container.
- Slowly adding a large volume of a cold, stirred anti-solvent like heptane or hexane to induce precipitation of the pure product. [8][13]4. Collecting the solid by vacuum filtration and drying under high vacuum.

This process effectively leverages the differential solubility of the desired product versus impurities in the chosen solvent/anti-solvent pair.

References

- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. *Bulletin of the Chemical Society of Japan*, 62, 2730-2732.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α -Amino Acid N-Carboxyanhydrides. In *Peptide-Based Materials* (pp. 1-26). Springer.
- PubChem. (n.d.). **N6-Carbobenzoxy-L-lysine N-Carboxyanhydride**. National Center for Biotechnology Information.
- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. *PubMed Central*.
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. *Frontiers in Molecular Biosciences*.
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. *PubMed Central*.
- ResearchGate. (n.d.). ^1H NMR spectrum (CDCl₃; 30 °C) of N-carboxyanhydride, L-Lys(Z)-NCA.
- Kar, M., et al. (2010). Synthesis and Characterization of Poly-L-lysine-Grafted Silica Nanoparticles Synthesized via NCA Polymerization and Click Chemistry. *Langmuir*, 26(8), 5772-81.
- Hacettepe University. (n.d.). Qualitative Analysis of Amino Acids and Proteins.
- ResearchGate. (n.d.). Synthesis and ring-opening (Co) polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups.

- Wagas, J. (2020). Factors that Affect Solubility. YouTube.
- Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. *Accounts of Chemical Research*.
- ResearchGate. (n.d.). Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis.
- PharmaCompass. (n.d.). Lys(Z)-NCA.
- Lecommandoux, S., & Schlaad, H. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. *Polymers*.
- PMC Isochem. (n.d.). Lys(Z)-NCA.
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Royal Society of Chemistry. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics.
- Aliferis, T., et al. (2004). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-L-Lysine N-Carboxy Anhydride. *Journal of the American Chemical Society*.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. *Molecules*.
- Witte, K., et al. (2009). Synthesis of glycosylated peptides by NCA polymerization for recognition of human T-cells. *Journal of the American Chemical Society*.
- Zhang, Y., et al. (2023). Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. *Macromolecules*.
- Zhang, Y., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. *Journal of the American Chemical Society*.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Lu, H., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. *PNAS*.
- Li, Z., et al. (2023). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. *CCS Chemistry*.
- Kramer, J. R., & Deming, T. J. (2016). Large-scale synthesis of α -amino acid-N-carboxyanhydrides. *Taylor & Francis Online*.
- Witzig, A., et al. (2015). Revisiting Secondary Structures in NCA Polymerization: Influences on the Analysis of Protected Polylysines. *Macromolecules*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N6-Carbobenzoxy-L-lysine N-carboxyanhydride | 1676-86-4 | FC19702 [biosynth.com]
- 2. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | 1676-86-4 [chemicalbook.com]
- 3. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | C15H18N2O5 | CID 9948469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-L-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [solubility of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124432#solubility-of-n6-carbobenzoxy-l-lysine-n-carboxyanhydride-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com